N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a benzothiazole derivative featuring a 4-methoxy-7-methyl-substituted benzothiazole core linked to a benzamide moiety with a morpholinosulfonyl group at the para position. This compound combines a heterocyclic scaffold (benzothiazole) with a sulfonamide-linked morpholine ring, a structural motif associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-3-8-16(27-2)17-18(13)29-20(21-17)22-19(24)14-4-6-15(7-5-14)30(25,26)23-9-11-28-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNRIRWDUHIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzamide under suitable coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or benzamide rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a fluorescent probe due to the benzothiazole moiety, which can exhibit fluorescence properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Physicochemical Properties
Comparative physicochemical data highlight the role of substituents on stability and solubility:
- The morpholinosulfonyl group may improve aqueous solubility compared to non-sulfonylated analogs like ML293 .
- Methyl and methoxy groups on the benzothiazole core (as in the target compound and ML293) likely enhance metabolic stability compared to pyridinyl or halogenated derivatives .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as ML293, is a compound that has shown significant promise in pharmacological research, particularly as a positive allosteric modulator of the muscarinic M4 receptor. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N4O5S2
- Molecular Weight : 462.54 g/mol
- Structure : The compound features a benzothiazole moiety linked to a morpholinosulfonyl group, contributing to its unique pharmacological properties.
ML293 primarily targets the muscarinic M4 receptor , which is part of the muscarinic acetylcholine receptor family. As a positive allosteric modulator, it enhances the receptor's response to its natural ligand without directly activating the receptor itself. This mechanism is critical in modulating neurotransmission and has implications for treating various neurological disorders.
Pharmacokinetics
Research indicates that ML293 exhibits favorable pharmacokinetic properties:
- In Vivo Clearance : Low intravenous clearance (11.6 mL/min/kg).
- Brain Exposure : High brain concentration after oral administration (10 mg/kg), with a brain-to-plasma ratio of approximately 0.85, indicating good central nervous system penetration .
Efficacy and Potency
In studies involving human M4 receptors, ML293 demonstrated:
- Potency : An effective concentration (EC50) of 1.3 μM.
- Efficacy : A notable 14.6-fold leftward shift in the agonist concentration-response curve, suggesting that it significantly enhances agonist activity .
Antimicrobial Activity
ML293 has been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.
Neuropharmacological Studies
Several studies have explored ML293's effects on cognitive functions:
- Memory Enhancement : Animal models have indicated that ML293 may improve memory retention and cognitive performance, attributed to its modulation of cholinergic signaling pathways.
- Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, which could be beneficial in treating anxiety disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
